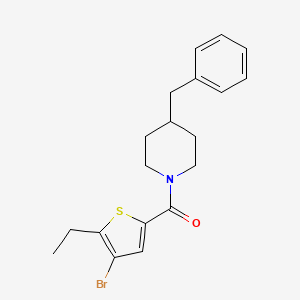![molecular formula C18H18N4O3 B6004118 5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide](/img/structure/B6004118.png)
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a methoxy group and a carboxamide group, which is further linked to a pyridinylpyrimidinyl moiety. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by oxidation to introduce the methoxy group.
Synthesis of the pyridinylpyrimidinyl moiety: This involves the condensation of 4-methyl-2-pyridinylamine with a suitable pyrimidine derivative under acidic or basic conditions.
Coupling of the two fragments: The final step involves coupling the furan ring with the pyridinylpyrimidinyl moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl and pyrimidinyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: Known for its use as a proton pump inhibitor in the treatment of gastric acid-related disorders.
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Studied for its antimicrobial and anticancer properties.
Uniqueness
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide stands out due to its unique combination of a furan ring with a pyridinylpyrimidinyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-14(10-20-17(21-11)13-6-8-19-9-7-13)12(2)22-18(23)15-4-5-16(24-3)25-15/h4-10,12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUNIQIYJJYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=CC=C(O2)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6004060.png)
![N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE](/img/structure/B6004076.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide](/img/structure/B6004096.png)
![1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6004125.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)
![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B6004131.png)
